8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one
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Overview
Description
WAY-325046 is a chemical compound with the molecular formula C11H8N2O2S and a molecular weight of 232.26 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-325046 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophenol and 2-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Catalysts: A catalyst such as acetic acid is often used to facilitate the reaction.
Purification: The product is purified using recrystallization techniques to obtain WAY-325046 in high purity.
Industrial Production Methods
Industrial production of WAY-325046 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-325046 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
WAY-325046 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-325046 involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
WAY-325046 can be compared with other similar compounds such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-123456: Another compound with similar structural features but different biological activities.
Uniqueness
WAY-325046 is unique due to its specific binding properties and the range of reactions it can undergo, making it a versatile tool in scientific research.
If you have any more specific questions or need further details, feel free to ask!
Properties
IUPAC Name |
8-methoxypyrimido[2,1-b][1,3]benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-15-7-2-3-8-9(6-7)16-11-12-10(14)4-5-13(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQZVPAQTWLWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203604 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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